molecular formula C11H20O4 B13688147 Ethyl 2,2-diethoxycyclobutanecarboxylate CAS No. 213478-57-0

Ethyl 2,2-diethoxycyclobutanecarboxylate

Cat. No.: B13688147
CAS No.: 213478-57-0
M. Wt: 216.27 g/mol
InChI Key: ATVPTIUILKDJEY-UHFFFAOYSA-N
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Description

Ethyl 2,2-diethoxycyclobutanecarboxylate is a cyclobutane-derived ester featuring a carboxylate group and two ethoxy substituents at the 2-position of the ring. Cyclobutane derivatives are notable for their ring strain and applications in pharmaceuticals, agrochemicals, and synthetic intermediates.

Properties

IUPAC Name

ethyl 2,2-diethoxycyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-4-13-10(12)9-7-8-11(9,14-5-2)15-6-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVPTIUILKDJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC1(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274144
Record name Ethyl 2,2-diethoxycyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213478-57-0
Record name Ethyl 2,2-diethoxycyclobutanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213478-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2-diethoxycyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-diethoxycyclobutanecarboxylate typically involves the esterification of cyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Cyclobutanecarboxylic acid+EthanolAcid CatalystEthyl 2,2-diethoxycyclobutanecarboxylate+Water\text{Cyclobutanecarboxylic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Cyclobutanecarboxylic acid+EthanolAcid Catalyst​Ethyl 2,2-diethoxycyclobutanecarboxylate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of the compound on a large scale with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-diethoxycyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.

    Reduction: Formation of ethyl 2,2-diethoxycyclobutanol.

    Substitution: Formation of various substituted cyclobutanecarboxylates.

Scientific Research Applications

Ethyl 2,2-diethoxycyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclobutane-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2,2-diethoxycyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The ethoxy groups and the cyclobutane ring play a crucial role in determining the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 2,2-Diethoxycyclobutanecarboxylate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Size Key Functional Groups Notable Properties
This compound N/A Estimated: C₁₀H₁₈O₅ ~187 (estimated) 4 Ethyl ester, 2,2-diethoxy High lipophilicity; electron-rich
Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate 527751-16-2 C₈H₁₄O₃ 158.195 4 Methyl ester, 2,2-dimethyl, 3-hydroxy Polar due to -OH; hydrogen bonding
Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate 97-41-6 Not provided N/A 3 Ethyl ester, dimethyl, propenyl High ring strain; reactive
Ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate N/A Not provided N/A 5 Ethyl ester, 4-hydroxy, ethyl Stable ring; acidic -OH group

Structural and Functional Differences

  • Ring Size and Strain: The cyclobutane ring in the target compound exhibits moderate strain compared to the highly strained cyclopropane analog . Cyclopentane derivatives (e.g., ) are less strained, enhancing thermal stability .
  • Functional Group Impact :

    • The hydroxy group in Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate enables hydrogen bonding, increasing water solubility (~25 mg/mL estimated) versus the hydrophobic diethoxy groups in the target compound.
    • Ethoxy vs. Methyl Substituents : Diethoxy groups (target) contribute higher molecular weight and lipophilicity compared to dimethyl groups (), affecting bioavailability and membrane permeability.
  • Reactivity :

    • Cyclopropane derivatives () are prone to ring-opening reactions due to extreme angle strain, whereas cyclobutane analogs like the target compound may undergo controlled rearrangements or substitutions .
    • The hydroxy group in cyclopentane derivatives () allows for further functionalization (e.g., acetylation), whereas ethoxy groups in the target compound are less reactive under mild conditions .

Biological Activity

Ethyl 2,2-diethoxycyclobutanecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with ethoxy groups and a carboxylate moiety. Its molecular formula is C10H18O4C_{10}H_{18}O_4, and it has a molecular weight of approximately 202.25 g/mol. The unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antimicrobial agents.

Pathogen TypeMIC (µg/mL)Reference
Staphylococcus aureus 32
Escherichia coli 64
Candida albicans 16

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines treated with the compound. This suggests potential applications in conditions characterized by chronic inflammation.

The mechanism through which this compound exerts its biological effects appears to involve modulation of cellular signaling pathways. It may inhibit the NF-κB pathway, leading to decreased expression of inflammatory mediators. Additionally, its interaction with bacterial cell membranes could disrupt their integrity, contributing to its antimicrobial activity.

Case Study 1: Antimicrobial Efficacy

A study conducted at Helwan University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results confirmed its broad-spectrum activity and suggested that it could be developed into a novel antimicrobial agent.

Case Study 2: Inflammation Model

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory therapeutic.

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